Ethyl vanillin

Catalog No.
S002114
CAS No.
121-32-4
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl vanillin

CAS Number

121-32-4

Product Name

Ethyl vanillin

IUPAC Name

3-ethoxy-4-hydroxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3

InChI Key

CBOQJANXLMLOSS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=O)O

Solubility

Slightly soluble (NTP, 1992)
0.02 M
2.82 mg/mL at 25 °C
In water, 2,822 mg/L at 25 °C
Slightly soluble in water (1 g in 100 mL at 50 °C)
Soluble in ethanol, ether, benzene, chloroform
Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol
Solubility in 95% alcohol about 1 g/2 mL
insoluble in water; soluble in organic solvents, oils
very soluble (1g in 2ml) (in ethanol)

Synonyms

3-ethoxy-4-hydroxybenzaldehyde, ethyl vanillin

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)O

Description

The exact mass of the compound Ethyl vanillin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)0.02 m2.82 mg/ml at 25 °cin water, 2,822 mg/l at 25 °cslightly soluble in water (1 g in 100 ml at 50 °c)soluble in ethanol, ether, benzene, chloroformfreely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycolsolubility in 95% alcohol about 1 g/2 ml2.82 mg/ml at 25 °cinsoluble in water; soluble in organic solvents, oilsvery soluble (1g in 2ml) (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67240. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl vanillin, also known as 3-ethoxy-4-hydroxybenzaldehyde, is a synthetic flavoring agent with an intense vanilla-like odor and taste. It is a homologue of vanillin, meaning it shares a similar structure but with an ethyl group replacing a methoxy group at the third position [].

Ethyl vanillin can be found naturally in trace amounts in plants like Microtropis japonica and Cornus officinalis, but commercially it is produced synthetically due to its higher yield and lower cost []. The discovery of synthetic ethyl vanillin in the late 19th century revolutionized the flavor and fragrance industries, allowing for the creation of more consistent and affordable vanilla-flavored products [].


Molecular Structure Analysis

Ethyl vanillin has a relatively simple molecular structure consisting of a benzene ring with three substituents: a formyl group (CHO) at position 1, a hydroxyl group (OH) at position 4, and an ethoxy group (C2H5O) at position 3 []. This structure is responsible for its characteristic vanilla-like aroma. The presence of the electron-donating ethoxy group makes the molecule slightly more polar than vanillin, potentially influencing its solubility and reactivity [].


Chemical Reactions Analysis

Synthesis

Ethyl vanillin is typically synthesized through the condensation reaction of guaiacol (2-methoxyphenol) with acetaldehyde in the presence of a base catalyst.

(C6H4(OH)(OCH3)) + CH3CHO -> C6H4(OH)(OC2H5)CHO

Other Reactions

Limited information is available on the specific chemical reactions of ethyl vanillin beyond its synthesis. Due to the presence of the aldehyde group, it is likely to undergo typical aldehyde reactions such as aldol condensation and reduction to alcohols.


Physical And Chemical Properties Analysis

  • Appearance: Colorless crystals [].
  • Melting Point: 160-162 °C [].
  • Boiling Point: 295.1 °C [].
  • Solubility: Slightly soluble in water (around 1 g/L at 25 °C) []. Soluble in organic solvents like ethanol and propylene glycol [].
  • Stability: Relatively stable under normal storage conditions [].

Physical Description

Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992)
DryPowder; Liquid; PelletsLargeCrystals
Solid
colourless or slightly yellow crystal flakes with an intense vanilla odou

Color/Form

Fine, crystalline needles
White or slightly yellowish crystals
Colorless flakes

XLogP3

1.6

Boiling Point

294.0 °C
285 °C

Flash Point

145 °C (293 °F) - closed cup

LogP

1.58 (LogP)
1.58
log Kow = 1.58

Odor

Finer and more intense vanilla
Resembles that of vanillin but approximately 3 times as strong.

Melting Point

171 to 172 °F (NTP, 1992)
77.5 °C
Mp 76-78 °
76.7 °C
76-78°C

UNII

YC9ST449YJ

GHS Hazard Statements

Aggregated GHS information provided by 1938 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1610 of 1938 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 328 of 1938 companies with hazard statement code(s):;
H302 (19.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Ethyl vanillin is a fine white or slightly yellow crystalline needle or colorless flakes. It has the odor and taste of vanillin but is much stronger. Ethyl vanillin is soluble in water. USE: Ethyl vanillin is an important commercial chemical used in food flavoring and in perfumery. It is also used to make other chemicals. EXPOSURE: Workers that use or produce ethyl vanillin may breathe in mists or have direct skin contact. The general population may be exposed by eating foods flavored with ethyl vanillin, or by breathing in mists or having direct skin contact when using personal care products containing ethyl vanillin. If ethyl vanillin is released to air, it will be broken down by reaction with other chemicals and may be broken down by light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Ethyl vanillin is expected to move through soil. Ethyl vanillin is not expected to move into air from wet soils or water surfaces. Ethyl vanillin is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: In humans, skin irritation was non-existent to mild with direct skin exposure to low doses. No other health effects information were located for humans. No toxic effects were observed in laboratory animals fed low-to-moderate doses of ethyl vanillin over time. Anemia, diarrhea, decreased weight and mild injury to the heart, kidney, lung, spleen and stomach were observed in animals repeatedly exposed to high-to-very high oral doses. No toxic effects or tumors were observed in laboratory animals fed high doses for their lifetime. The potential for ethyl vanillin to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for ethyl vanillin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1.04e-05 mmHg
1.04X10-5 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

121-32-4

Wikipedia

Ethyl vanillin

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking; Soothing

Methods of Manufacturing

From safrole by isomerization to isosafrole and subsequent oxidation to piperonal; the methylene linkage is then broken by heating piperonal in an alcoholic solution of KOH; finally the resulting protocatechualdehyde is reacted with ethyl alcohol.
From guaethol by condensation with chloral to yield 3-ethoxy-4-hydroxyphenyl trichloromethyl carbinol; this is then boiled with an alcoholic solution of KOH or NaOH, acidified, and extracted with chloroform to yield ethyl vanillin.
By reacting o-ethoxyphenol with formaldehyde and p-nitrosodimethylaniline in the presence of aluminum and water.

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Benzaldehyde, 3-ethoxy-4-hydroxy-: ACTIVE
The flavoring power is two to four times stronger than vanillin.

Analytic Laboratory Methods

...ETHYL VANILLIN CAN BE TRAPPED FROM THE AIR BY SCRUBBING WITH METHANOL. ... SOLUTIONS CAN BE ANALYZED BY ULTRAVIOLET SPECTROPHOTOMETRY. STRONG ABSORPTION BANDS OCCUR FROM...310 AND 278 NM. ...IN THE RANGE 0.01 MG/100 ML METHANOL CAN BE MEASURED ACCURATELY WHEN A 10-CM CELL IS USED.
AOAC 966.13. Vanillin and ethyl vanillin in vanilla extract. Paper chromatographic method.
AOAC 955.31. Vanillin, ethyl vanillin and coumarin in vanilla extract. Chromatographic separation method.
The easiest way to tell real and synthetic vanilla essence apart is to use Gas-Liquid Chromatography, which can spot the impurities like 4-hydroxybenzaldehyde present in natural vanilla essence, but the fakers can simply add these molecules. Another way is to look at the radiocarbon content, the amount of radioactive carbon-14. Natural plant-sourced vanillin contains a certain level of carbon-14, but since the half life of carbon-14 is 5730 years, vanillin derived from crude oil has no radiocarbon, since it has decayed away over the millions of years the oil was trapped underground. But determined forgers started putting some carbon-14 adulterated molecules into their fake vanilla extract. To counter that, the analysts started looking at the ratio of the natural isotopes, carbon-12 and carbon-13. Because the vanilla orchid uses a different biosynthetic pathway to other plants, orchid-derived vanillin has a greater ratio of carbon-13 to carbon-12 than synthetic vanillin. The fraudsters hit back by doping their synthetic vanillin with molecules containing extra carbon-13. However, the fraudsters cannot get a uniform level of carbon-13 at all the carbons. Instead they tend to concentrate it at the aldehyde and methyl groups, and this can be spotted by chemists who use the aptly named site-specific natural isotope fractionation NMR (SNIF-NMR)

Storage Conditions

... Should not be stored near powerful oxidizers or in areas of high fire hazard. They should be kept cool and the containers electrically grounded to avoid sparks. /Ethers/

Stability Shelf Life

NOT STABLE; IN CONTACT WITH IRON OR ALKALI, IT EXHIBITS A RED COLOR & LOSES ITS FLAVORING POWER
AFFECTED BY LIGHT

Dates

Modify: 2023-09-12

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